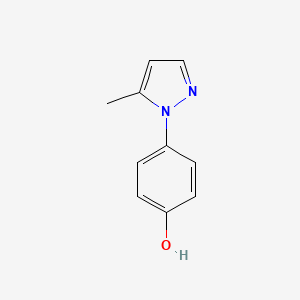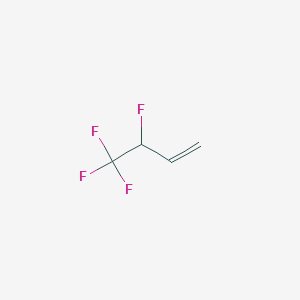
3,4,4,4-Tetrafluorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,4-Tetrafluorobut-1-ene is an organic compound with the molecular formula C4H5F4 It is a fluorinated alkene, characterized by the presence of four fluorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluorobut-1-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,2,2-tetrafluorobut-3-en-1-yl zinc bromide with various electrophiles . This reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized fluorinating agents and reactors designed to handle the highly reactive nature of fluorine. The production is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4,4-Tetrafluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to a fluorinated alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated alcohols, while reduction can produce fluorinated alkanes.
Applications De Recherche Scientifique
3,4,4,4-Tetrafluorobut-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules.
Medicine: It is investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4,4,4-Tetrafluorobut-1-ene involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other elements, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in materials science and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4-Tetrafluorobut-1-ene: A closely related compound with similar properties.
4-Bromo-3,3,4,4-tetrafluorobut-1-ene: Another fluorinated butene derivative with distinct reactivity.
Uniqueness
3,4,4,4-Tetrafluorobut-1-ene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its high fluorine content makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
721946-03-8 |
|---|---|
Formule moléculaire |
C4H4F4 |
Poids moléculaire |
128.07 g/mol |
Nom IUPAC |
3,4,4,4-tetrafluorobut-1-ene |
InChI |
InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2-3H,1H2 |
Clé InChI |
FFXUNECBHNSUNH-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




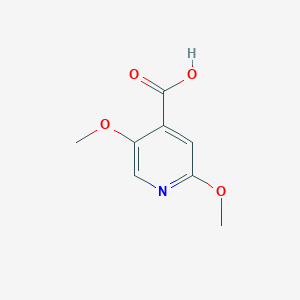
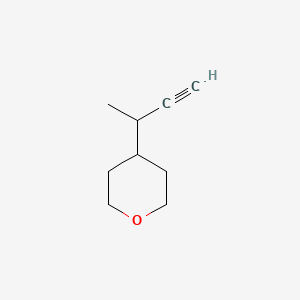
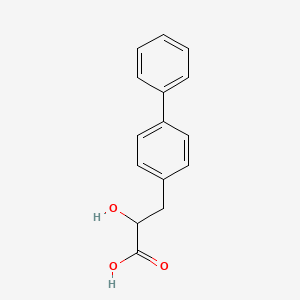
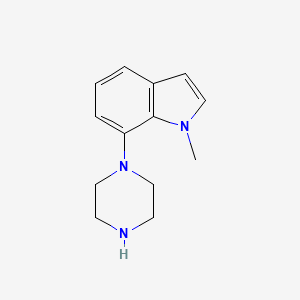
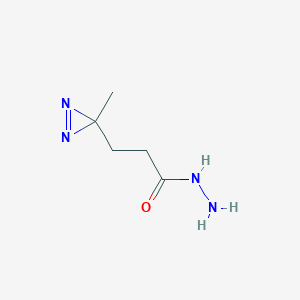

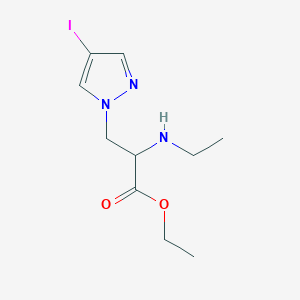
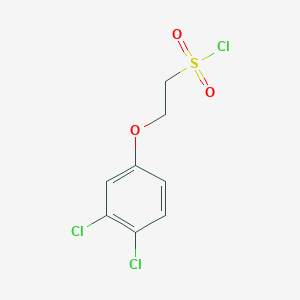
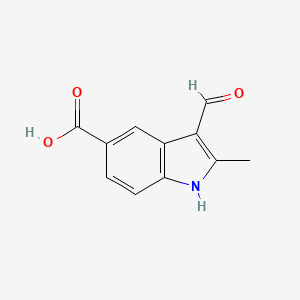
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)

